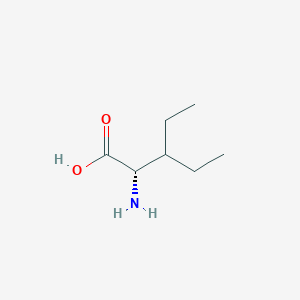

(S)-2-Amino-3-ethylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Amino-3-ethylpentanoic acid, also known as SEPA, is an important organic compound that has been studied extensively in recent years. SEPA is a chiral alpha-amino acid and is commonly used in scientific research applications, such as the synthesis of proteins, peptides, and other biopolymers. It has also been used in laboratory experiments to study the biochemical and physiological effects of various compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation

Valproic acid's metabolites, including 2-n-propyl-3-aminopentanoic acid and 2-n-propyl-4-aminopentanoic acid, have been synthesized and evaluated for anticonvulsant properties. These compounds, particularly 4b, showed activity in anticonvulsant evaluation, highlighting their potential in extended seizure protection, despite high toxicity at certain doses (Scott et al., 1994).

Neuroprotective Effects

Ethyl-eicosapentanoic acid, a derivative, has shown potential benefits in treating bipolar disorder and may have a neuroprotective role in neuropsychiatric disorders. A study found that treatment with ethyl-EPA was associated with increased levels of N-acetylaspartate, a marker of neuronal integrity, in the brain of bipolar disorder patients, suggesting a neurotrophic role (Frangou et al., 2007).

Radioprotective Effects

Compounds like WR-2721 and WR-3689, related to valproic acid through their amino acid structures, have been evaluated for their radioprotective effects, showing potential in reducing radiation-induced damage. These studies underscore the potential application of such compounds in mitigating the adverse effects of radiation exposure (McDonough et al., 1992).

Anticlastogenic Effects

The anticlastogenic effects of S-2-(3-aminopropylamino) ethylphosphorothioic acid (a compound related to valproic acid) against X-rays in mice have been demonstrated, suggesting its use in protecting against radiation-therapy-induced genotoxic damage to normal cells (Mazur, 1996).

Mechanisms of Action in Pain Pathways

Research on α-lipoic acid, a derivative of valproic acid, has provided insights into its mechanisms of analgesic action, particularly in modulating T-type calcium channels in the pain pathway. This highlights a novel aspect of its application in treating pain disorders, demonstrating its ability to inhibit T-currents and diminish cellular excitability in sensory neurons (Lee et al., 2009).

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-ethylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435855 |

Source

|

| Record name | (S)-2-Amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14328-49-5 |

Source

|

| Record name | (S)-2-Amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)